molecular formula C14H8Cl2N2 B2430689 2,4-Dichloro-6-phenylquinazoline CAS No. 192218-19-2

2,4-Dichloro-6-phenylquinazoline

Cat. No.: B2430689
CAS No.: 192218-19-2
M. Wt: 275.13
InChI Key: GBGYTTAUYMMLAW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenylquinazoline is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms and a phenyl group in this compound makes it a compound of interest in medicinal chemistry and drug development.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-phenylquinazoline, like other quinazoline derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For instance, quinazolinone derivatives have been found to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and can involve a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reactions and cellular processes involved.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of this compound in in vitro or in vivo studies is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-phenylquinazoline typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with urea to form quinazolinone, followed by chlorination using phosphorus oxychloride (POCl3) in the presence of a catalytic amount of 2,6-lutidine . This method yields 2,4-dichloroquinazoline, which can then be further functionalized to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which has been shown to produce quinazoline derivatives efficiently . This method allows for the rapid and uniform heating of reactants, leading to higher yields and reduced reaction times compared to traditional heating methods.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be formed.

    Oxidation Products: Quinazoline N-oxides are common products of oxidation reactions.

    Cyclization Products: Fused ring systems can be formed through cyclization reactions.

Comparison with Similar Compounds

2,4-Dichloro-6-phenylquinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and drug development.

Properties

IUPAC Name

2,4-dichloro-6-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGYTTAUYMMLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192218-19-2
Record name 2,4-dichloro-6-phenylquinazoline
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